2-甲氧基-4-甲基烟腈

描述

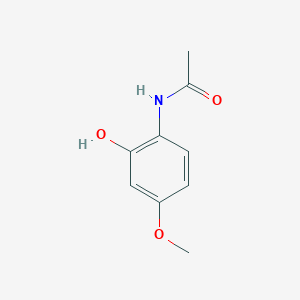

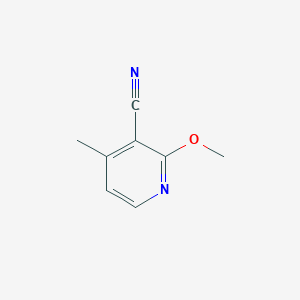

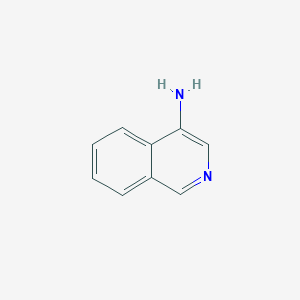

2-Methoxy-4-methylnicotinonitrile and its derivatives are a class of compounds that have garnered attention due to their interesting chemical and physical properties. These compounds are characterized by a pyridine core substituted with methoxy and other functional groups, which contribute to their diverse applications, particularly in the field of luminescent materials and potential pharmaceuticals.

Synthesis Analysis

The synthesis of these compounds typically involves cyclization reactions of chalcone derivatives with malononitrile, as demonstrated in the synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile . The process yields good results and the compounds are characterized using various spectroscopic methods such as FT-IR, UV-Vis, and 1H NMR, along with single crystal X-ray diffraction to confirm their structures .

Molecular Structure Analysis

X-ray diffraction studies have revealed that these compounds can crystallize in different systems such as monoclinic and orthorhombic, with specific space groups like C2/c and P212121 . The molecular structure is further analyzed using DFT calculations, which provide insights into the non-planar nature of these molecules and their theoretical IR spectral data . The presence of intermolecular interactions such as π–π stacking and hydrogen bonding plays a significant role in the stability and characteristics of the crystal structures .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various computational methods. The molecular electrostatic potential indicates reactive sites for electrophilic and nucleophilic attacks, particularly at the nitrogen atom of the nitrile group and the hydrogen atoms of the amino group . These insights are crucial for understanding the potential chemical reactions these compounds can undergo.

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as their liquid crystalline behavior and thermal stability, are investigated using techniques like polarized optical microscopy, differential scanning calorimetry, and thermal gravimetric analysis . They exhibit broad nematic phases and high thermal stability, which are desirable traits for materials used in electronic and photonic devices. The chemical properties, including absorption and fluorescence, are studied through UV-visible and fluorescence spectral measurements. These compounds show good absorption and fluorescence properties, with some displaying a positive solvatochromic effect when solvent polarity is varied . The non-linear optical properties and the potential of these compounds as blue light emitters are also highlighted .

科学研究应用

光学应用

“2-甲氧基-4-甲基烟腈”由于其结构特性,在光学领域具有潜在应用。 像这种化合物这样的有机材料在光子应用中非常重要,因为它们具有快速的响应时间以及优化分子结构以最大限度地提高非线性响应的能力 . 非线性光学,处理材料中应用的电磁场的相互作用以产生频率、相位、振幅或其他物理性质改变的新场,由于离域的 π 电子云,发现这种类型有机化合物很有价值 .

材料科学

在材料科学中,“2-甲氧基-4-甲基烟腈”可用于开发有机非线性光学 (NLO) 材料的新型创新研究重点。 这些材料在全息成像、集成光学、频率转换、频率混合、光数据存储、光通信和光子集成电路方面有应用 . 该化合物的分子结构,包括大量的离域 π 电子,使其非常适合这些应用 .

分析化学

该化合物的衍生物用于合成光折变聚合物,作为分析研究中新型的生色团。 这种应用对于开发检测和定量化学物质的新方法至关重要 . 与衍生物相关的吸收光谱用于确定合成中的邻苯二酚衍生物,突出了其在分析化学中的重要性 .

染色和印刷工艺

“2-甲氧基-4-甲基烟腈”及其衍生物用于纺织工业的染色工艺,如棉花染色。 它也用作印刷过程中的显色剂,证明了其在各种工业应用中的多功能性 .

偶氮染料的合成

该化合物是偶氮染料合成的中间体。偶氮染料广泛用于染色纺织品、皮革、食品和化妆品。 能够在这些合成中充当中间体表明了该化合物在生产各种染料中的作用 .

颜料生产

它还参与生产颜料黄74,一种高产量的化学品。这种颜料在黄色纹身墨水、乳胶漆、玩具搪瓷、印刷油墨和交通涂料中都有应用。 该化合物在颜料生产中的作用强调了其在各种消费产品中的重要性 .

安全和危害

作用机制

Target of Action

Related compounds such as 2-methoxy-4-vinylphenol have been shown to interact with key pro-inflammatory mediators including nitric oxide (no), prostaglandins (pge 2), inducible no synthase (inos), and cyclooxygenase-2 (cox-2) . These targets play crucial roles in inflammation and immune responses.

Mode of Action

Similar compounds have been found to inhibit the translocation of nf-κb p65 into the nucleus by iκb degradation following iκb-α phosphorylation and the phosphorylation of mapks such as p38, erk1/2, and jnk . This suggests that 2-Methoxy-4-methylnicotinonitrile may interact with its targets to modulate these pathways and induce changes in cellular responses.

Biochemical Pathways

Related compounds have been found to suppress nf-κb and mapk activation, and histone acetylation . These pathways are involved in regulating inflammation and immune responses.

Result of Action

Related compounds have been found to exert potent anti-inflammatory effects by inhibiting lps-induced no, pge 2, inos, and cox-2 in raw2647 cells . These effects are mediated by suppression of NF-κB and MAPK activation and histone acetylation .

属性

IUPAC Name |

2-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKLJHRMCCVPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455683 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149379-71-5 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)